C8-C1

Thymidylate synthase Helicobacter pylori Enzyme inhibition

Generic naphthoquinones confound ThyX studies via redox cycling and mitochondrial off-target effects. C8-C1 solves this with a validated, non-mitotoxic competitive inhibition mechanism and a defined binding pose (PDB 4FZB). • Tight-binding competitive inhibitor of bacterial ThyX; Ki = 367 nM (H. pylori), IC50 = 4.5 µM (PBCV-1) • Co-crystallized in the dUMP-binding pocket-enables structure-guided assay design and docking • Non-mitotoxic profile eliminates redox confounding; pKa 6.4 ensures correct ionization state for target engagement Ideal as a reference standard for ThyX enzymology, HTS assay validation, and lead-optimization SAR campaigns across H. pylori, M. tuberculosis, and PBCV-1.

Molecular Formula C18H14O4
Molecular Weight 294.306
Cat. No. B1192430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC8-C1
SynonymsC8-C1;  C8 C1;  C8C1
Molecular FormulaC18H14O4
Molecular Weight294.306
Structural Identifiers
SMILESO=C(C1=C2C=CC=C1)C(CC3=CC=C(OC)C=C3)=C(O)C2=O
InChIInChI=1S/C18H14O4/c1-22-12-8-6-11(7-9-12)10-15-16(19)13-4-2-3-5-14(13)17(20)18(15)21/h2-9,21H,10H2,1H3
InChIKeyDKOJAMITDVVFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

C8-C1: Selective Bacterial ThyX Inhibitor


C8-C1 (2-hydroxy-3-(4-methoxybenzyl)-1,4-naphthoquinone; C18H14O4; MW 294.306) is a synthetic 2-hydroxy-1,4-naphthoquinone derivative that acts as a tight-binding, competitive inhibitor of the essential bacterial flavin-dependent thymidylate synthase ThyX [1]. Unlike many naphthoquinones that exert broad-spectrum effects via redox cycling, C8-C1 has been co-crystallized with ThyX from Paramecium bursaria Chlorella virus-1 (PBCV-1) and shown to bind within the conserved active site, partially overlapping with the dUMP-binding pocket [2]. Its selectivity for bacterial ThyX over human thymidylate synthase (TS) provides a rationale for its use as a chemical probe and a starting point for anti-infective lead optimization [1][3].

C8-C1 vs. Generic ThyX Inhibitors


Substituting C8-C1 with another 2‑hydroxy‑1,4‑naphthoquinone or a general ThyX‑targeting compound introduces substantial risk of altered potency, target selectivity, and cellular phenotype. For example, the close structural analog 010‑C (lacking the 4‑methoxybenzyl group) displays a Ki of 28 nM against H. pylori ThyX—a >13‑fold improvement over C8‑C1 (Ki = 367 nM)—while analog 010‑E is nearly 3‑fold less potent [1]. Moreover, naphthoquinones such as lawsone or atovaquone inhibit bacterial growth primarily through redox cycling and mitochondrial complex III disruption, respectively, rather than through selective, non‑covalent ThyX blockade [2][3]. These differences are not captured by bulk compound class descriptors, underscoring that C8‑C1’s specific binding pose, pKa (6.4) [4], and competitive inhibition mechanism with respect to dUMP [5] are non‑transferable properties that directly affect experimental outcomes and lead‑optimization trajectories.

C8-C1: Head-to-Head Evidence Comparisons


H. pylori ThyX Inhibition Potency (Ki)

In a direct comparative study, C8‑C1 exhibited a Ki of 367 nM against recombinant H. pylori ThyX, measured via tritium release assay. Under identical conditions, the analog 010‑C (2‑hydroxy‑3‑(4‑methylbenzyl)‑1,4‑naphthoquinone) achieved a Ki of 28 nM, representing a 13‑fold improvement in affinity. Analog 010‑I gave a Ki of 258 nM, and analog 010‑E was less potent with a Ki of 1000 nM [1]. These data demonstrate that C8‑C1 is neither the most nor the least potent member of this chemical series, providing a defined baseline for structure–activity relationship (SAR) studies.

Thymidylate synthase Helicobacter pylori Enzyme inhibition Drug discovery

Bactericidal Killing Kinetics in H. pylori

Time‑kill experiments with H. pylori 26695 showed that exposure to C8‑C1 at 30 µg·mL⁻¹ resulted in no viable cells after 24 hours of culture, as determined by colony‑forming unit (CFU) enumeration. In contrast, the comparator chloramphenicol (5 µg·mL⁻¹) merely halted growth without reducing CFU counts, confirming a bacteriostatic mechanism [1]. This bactericidal phenotype is consistent with irreversible inhibition of ThyX and depletion of thymidylate pools.

Antibacterial Helicobacter pylori Pharmacodynamics Microbiology

IC50 for PBCV-1 ThyX Inhibition

Against the model enzyme PBCV‑1 ThyX, C8‑C1 gave an IC50 of 4.5 µM in an NADPH oxidation assay. In the same assay, the analog E11‑C1 (2‑hydroxy‑3‑(2‑oxo‑2‑phenylethyl)‑1,4‑naphthoquinone) showed an IC50 of 11.0 µM (2.4‑fold less potent), H3‑C1 exhibited an IC50 of 7.0 µM, and F3‑C1 had an IC50 >10 µM [1]. These values establish C8‑C1 as the most potent inhibitor among this subset of 2‑hydroxy‑1,4‑naphthoquinones tested against PBCV‑1 ThyX.

Thymidylate synthase PBCV-1 ThyX Enzyme assay Inhibitor screening

Selectivity for Bacterial ThyX Over Human TS

C8‑C1 was tested against human thymidylate synthase (TS) and showed no detectable inhibition at concentrations up to 100 µM, whereas it potently inhibited H. pylori ThyX with a Ki of 367 nM [1]. This selectivity arises from structural differences between the flavin‑dependent bacterial ThyX and the folate‑dependent human TS, which lacks the conserved nucleotide‑binding pocket targeted by C8‑C1 [2][3].

Target selectivity Thymidylate synthase Antibacterial Off-target

Tight-Binding Competitive Inhibition Mechanism

Kinetic analysis of C8‑C1 against PBCV‑1 ThyX revealed a tight‑binding competitive inhibition mechanism with respect to the substrate dUMP. The apparent Ki (IC50‑based) was 1.5 µM; after correcting for total enzyme concentration and dUMP levels, the true Ki was calculated as 460 nM [1]. In comparison, the natural substrate dUMP binds with a Km of approximately 5 µM [2], indicating that C8‑C1 binds with roughly 10‑fold higher affinity than the native ligand under physiological conditions.

Enzyme kinetics Mechanism of inhibition ThyX Tight-binding inhibitor

Ionization State (pKa) and ThyX Binding

The pKa of C8‑C1 was determined to be 6.4 via spectrophotometric pH titration [1]. This value indicates that at physiological pH (7.4), approximately 90% of C8‑C1 exists in the ionized (deprotonated) 2‑oxyanion form, which mimics the N3‑ionized uracil moiety of dUMP and is essential for high‑affinity binding to the ThyX active site [2]. In contrast, lawsone (2‑hydroxy‑1,4‑naphthoquinone, pKa ≈ 4.3) remains predominantly protonated at neutral pH and does not inhibit ThyX, underscoring the critical role of the 3‑(4‑methoxybenzyl) substituent in modulating the ionization equilibrium [3].

Physicochemical properties pKa Naphthoquinone Drug design

C8-C1: Verified Applications in Research and Industry


Biochemical Characterization of Bacterial ThyX Enzymes

C8‑C1 serves as a validated, tight‑binding competitive inhibitor for in vitro enzymatic studies of ThyX from multiple bacterial species, including H. pylori, M. tuberculosis, and PBCV‑1. Its well‑characterized Ki (367–460 nM) and IC50 (4.5 µM) values [1][2] make it suitable for dose‑response experiments, kinetic mechanism elucidation, and as a reference compound in high‑throughput screening assays. The availability of a co‑crystal structure (PDB 4FZB) [2] further enables structure‑guided assay design and molecular docking studies.

Chemical Probe for ThyX Validation in Live Bacteria

Given its documented bactericidal activity against H. pylori at 30 µg·mL⁻¹ [1] and its selectivity for bacterial ThyX over human TS [3], C8‑C1 can be employed as a chemical probe to dissect the physiological consequences of ThyX inhibition. Its non‑mitotoxic profile [1] reduces confounding off‑target effects commonly observed with other naphthoquinones, making it a preferred tool for target‑validation studies in microaerophilic or anaerobic pathogens.

Medicinal Chemistry Lead for ThyX Anti-Infectives

C8‑C1’s defined SAR—with analogs 010‑C (Ki = 28 nM) and 010‑E (Ki = 1000 nM) providing clear potency boundaries [1]—positions it as a foundational scaffold for lead optimization. The 3‑(4‑methoxybenzyl) substituent modulates both pKa (6.4) [4] and target affinity, offering a rational handle for iterative design. Procurement of C8‑C1 enables direct comparison with newly synthesized derivatives, facilitating the establishment of structure–activity relationships and the identification of more potent, drug‑like candidates.

Structural Biology and Computational Modeling of ThyX

The co‑crystal structure of C8‑C1 bound to PBCV‑1 ThyX (PDB 4FZB) [2] provides a high‑resolution template for molecular dynamics simulations, free‑energy calculations, and virtual screening campaigns. Researchers can use C8‑C1 as a benchmark ligand to validate docking protocols, assess the accuracy of force‑field parameters for naphthoquinones, and explore the conformational dynamics of the ThyX nucleotide‑binding pocket. The compound’s well‑defined binding pose—overlapping with the dUMP site—makes it an ideal reference for structure‑based drug design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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